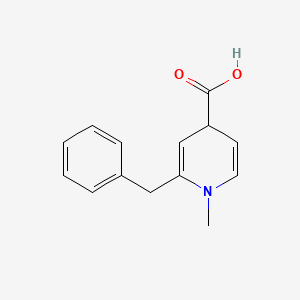

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid

Descripción general

Descripción

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position of the dihydropyridine ring. The structural modifications confer unique chemical and biological properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid typically involves multi-component reactions (MCRs) that allow for the formation of multiple bonds in a single reaction step. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, scalability, and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce the ecological footprint of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a wide range of functionalized dihydropyridine compounds .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules through various chemical reactions including oxidation and substitution.

- Calcium Channel Blocker: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid exhibits significant calcium channel blocking activity, which is crucial for regulating cardiovascular functions. This property makes it valuable in pharmacological studies aimed at understanding calcium ion dynamics in cells .

Medical Applications

- Therapeutic Potential: The compound is being investigated for its potential in treating various medical conditions such as:

- Hypertension: Its ability to dilate blood vessels can help lower blood pressure .

- Neurodegenerative Diseases: Research suggests potential neuroprotective effects that may benefit conditions like Alzheimer’s disease.

- Cancer Treatment: Preliminary studies indicate that it may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Case Studies and Research Findings

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

- Agrochemicals: Its biological activity can be harnessed in developing new agrochemicals that target specific pests or diseases in crops.

- Material Science: The compound's structural characteristics can be utilized in creating novel materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Calcium Channels: As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is crucial for various physiological processes.

Molecular Targets: The compound binds to the L-type calcium channels, reducing calcium ion entry and thereby exerting its effects on cardiovascular and neurological functions.

Pathways Involved: The inhibition of calcium channels affects pathways related to muscle contraction, neurotransmitter release, and cell proliferation.

Comparación Con Compuestos Similares

1,4-Dihydropyridine: The parent compound with a wide range of biological activities.

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another calcium channel blocker with similar therapeutic applications.

Uniqueness: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the benzyl and methyl groups, along with the carboxylic acid functionality, enhances its pharmacological profile and makes it a valuable compound for research and development .

Actividad Biológica

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities and pharmaceutical applications. This specific compound features a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position of the dihydropyridine ring. These structural modifications impart unique chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry.

The primary biological activity of this compound is attributed to its role as a calcium channel blocker . The compound interacts with L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition is crucial for various physiological processes including muscle contraction, neurotransmitter release, and cell proliferation. The modulation of these pathways can have significant implications in treating cardiovascular and neurological disorders.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications in several areas:

- Cardiovascular Diseases : As a calcium channel blocker, it may be useful in managing hypertension and other cardiovascular conditions.

- Neurodegenerative Diseases : Its ability to modulate calcium influx suggests potential benefits in conditions like Alzheimer's disease.

- Cancer : Preliminary studies indicate that it may exhibit anti-cancer properties through mechanisms involving cell proliferation inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Nifedipine | Calcium channel blocker | Hypertension treatment |

| Amlodipine | Calcium channel blocker | Hypertension treatment |

| This compound | Calcium channel blocker | Potential use in hypertension and neurodegenerative diseases |

This table summarizes the comparative pharmacological profiles of related compounds, highlighting the unique aspects of this compound due to its structural modifications.

Case Study: Toxicity Assessment

A study focusing on the toxicity profile of related benzyl compounds provided insights into the safety of this compound. The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg/day for male rodents and 250 mg/kg/day for females during repeated-dose toxicity assessments. These findings suggest that while the compound has therapeutic potential, careful evaluation is necessary to ensure safety in clinical applications .

Research Findings

Recent investigations into the biological properties of this compound have yielded promising results:

- Calcium Channel Inhibition : Experimental assays confirmed its efficacy in inhibiting calcium channel activity, supporting its proposed mechanism of action.

- Anticancer Activity : Preliminary studies indicated that derivatives of this compound could inhibit cancer cell proliferation in vitro, warranting further exploration into its anticancer potential .

Propiedades

IUPAC Name |

2-benzyl-1-methyl-4H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-15-8-7-12(14(16)17)10-13(15)9-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGLPEVQDXXSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(C=C1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.